molecular formula C8H15Cl2N3 B1485209 [1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine dihydrochloride CAS No. 2098092-57-8

[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine dihydrochloride

Cat. No. B1485209
CAS RN: 2098092-57-8
M. Wt: 224.13 g/mol
InChI Key: YUKBBLXFYOLXQX-UHFFFAOYSA-N
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Description

[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine dihydrochloride, also known as CPMP, is a synthetic compound that has been used in a variety of scientific research applications. CPMP is a white, crystalline powder that is soluble in water and ethanol. It has been used in the synthesis of a variety of compounds and has been studied for its potential applications in medicine, biochemistry, and pharmacology.

Scientific Research Applications

Chemical Properties and Synthesis Methods

Chemical Inhibitors of Cytochrome P450 Isoforms Research indicates that pyrazoline derivatives, such as "[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine dihydrochloride", are potent and selective chemical inhibitors of the major human hepatic Cytochrome P450 (CYP) isoforms. These inhibitors are crucial for understanding drug-drug interactions and for the development of safer pharmaceuticals (Khojasteh et al., 2011).

Synthesis and Chemistry of Hexasubstituted Pyrazolines The compound's structural framework has been utilized in the synthesis of hexasubstituted pyrazolines, highlighting its role in creating compounds with potential as oxygen-atom transfer reagents and facilitating the synthesis of unique cyclopropane derivatives (Baumstark et al., 2013).

Potential Therapeutic Applications

Synthesis of Heterocycles The scaffold has been employed as a building block for synthesizing heterocyclic compounds, demonstrating its versatility and significance in the development of new therapeutic agents. This includes the synthesis of pyrazolo-imidazoles, thiazoles, and various dyes, showcasing the compound's utility in creating pharmacologically active heterocycles (Gomaa & Ali, 2020).

Bioevaluation and Anticancer Activity Pyrazoline derivatives have been synthesized and evaluated for a range of biological activities, including antimicrobial, antifungal, antiviral, and antioxidant properties. This research underlines the potential of "[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine dihydrochloride" derivatives for agrochemical and pharmaceutical applications, particularly in the development of new anticancer agents (Sheetal et al., 2018).

properties

IUPAC Name

[1-(cyclopropylmethyl)pyrazol-4-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c9-3-8-4-10-11(6-8)5-7-1-2-7;;/h4,6-7H,1-3,5,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKBBLXFYOLXQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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